molecular formula C20H27N5O3 B2811337 N-Cyclopropyl-2-[4-[3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazin-1-yl]acetamide CAS No. 2415489-82-4

N-Cyclopropyl-2-[4-[3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazin-1-yl]acetamide

Cat. No. B2811337
CAS RN: 2415489-82-4
M. Wt: 385.468
InChI Key: JGJBKWYLEYYLKL-UHFFFAOYSA-N
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Description

“N-Cyclopropyl-2-[4-[3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazin-1-yl]acetamide” is a complex organic compound. It contains several functional groups and structural features, including a cyclopropyl group, a piperazine ring, a pyrrolopyridine moiety, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a cyclopropyl group (a three-carbon ring), a piperazine ring (a six-membered ring with two nitrogen atoms), and a pyrrolopyridine moiety (a fused ring system containing nitrogen). The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its various functional groups. For instance, the amide group might undergo hydrolysis under acidic or basic conditions. The piperazine ring could potentially be alkylated. The pyrrolopyridine moiety might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by its polar functional groups. Its melting and boiling points would depend on factors like its molecular weight and the strength of intermolecular forces .

properties

IUPAC Name

N-cyclopropyl-2-[4-[3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-22-7-4-15-5-8-25(20(28)19(15)22)9-6-18(27)24-12-10-23(11-13-24)14-17(26)21-16-2-3-16/h4-5,7-8,16H,2-3,6,9-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJBKWYLEYYLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCC(=O)N3CCN(CC3)CC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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